molecular formula C14H20O2 B14176180 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene CAS No. 875712-95-1

1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene

Cat. No.: B14176180
CAS No.: 875712-95-1
M. Wt: 220.31 g/mol
InChI Key: QDUWJCARXNEBPJ-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups, isopropyl groups, and a prop-1-en-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene typically involves several steps:

    Starting Materials: The synthesis begins with a benzene derivative that already contains methoxy groups.

    Addition of Prop-1-en-2-yl Group: The prop-1-en-2-yl group is introduced via a Friedel-Crafts alkylation reaction using appropriate alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalysts: Use of catalysts such as Lewis acids to facilitate the alkylation reactions.

    Optimized Conditions: High temperature and pressure conditions to increase yield and efficiency.

    Purification: Techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in inflammation, cell growth, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the isopropyl and prop-1-en-2-yl groups.

    2,4-Dimethoxy-1-isopropylbenzene: Lacks the prop-1-en-2-yl group.

    1,4-Dimethoxy-2-(prop-1-en-2-yl)benzene: Lacks the isopropyl group.

Uniqueness

1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is unique due to the combination of methoxy, isopropyl, and prop-1-en-2-yl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

875712-95-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1,4-dimethoxy-2-propan-2-yl-5-prop-1-en-2-ylbenzene

InChI

InChI=1S/C14H20O2/c1-9(2)11-7-14(16-6)12(10(3)4)8-13(11)15-5/h7-8,10H,1H2,2-6H3

InChI Key

QDUWJCARXNEBPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC)C(=C)C)OC

Origin of Product

United States

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